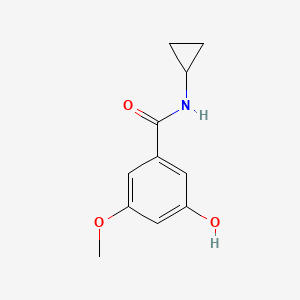
N-cyclopropyl-3-hydroxy-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-hydroxy-5-methoxybenzamide is a benzamide derivative characterized by the presence of a cyclopropyl group, a hydroxyl group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-hydroxy-5-methoxybenzamide typically involves the reaction of 3-hydroxy-5-methoxybenzoic acid with cyclopropanamine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in a solvent such as N,N-dimethylformamide at a temperature of around 40°C for several hours. The product is then extracted and purified using techniques like silica-gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-3-hydroxy-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-3-oxo-5-methoxybenzamide.
Reduction: Formation of N-cyclopropyl-3-hydroxy-5-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclopropyl-3-hydroxy-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropyl group may influence the compound’s overall conformation and its ability to interact with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopropyl-3-hydroxy-4-methoxybenzamide: Similar structure but with the methoxy group at the 4-position instead of the 5-position.
3-hydroxy-N,N-dimethylbenzamide: Lacks the cyclopropyl group and has dimethylamine instead of the benzamide moiety.
Uniqueness
N-cyclopropyl-3-hydroxy-5-methoxybenzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance and rigidity to the molecule, potentially enhancing its stability and specificity in interactions with biological targets .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-cyclopropyl-3-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C11H13NO3/c1-15-10-5-7(4-9(13)6-10)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14) |
Clé InChI |
NVISTYJOQVXLHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)O)C(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/no-structure.png)
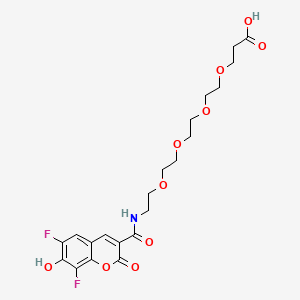
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
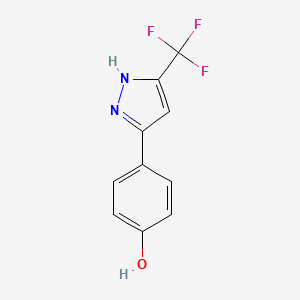
![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
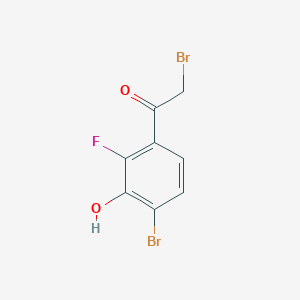
![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
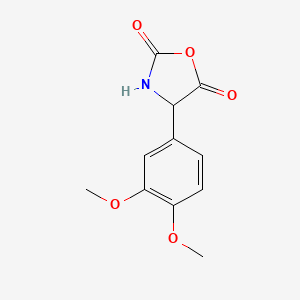
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)

